molecular formula C30H34Cl2N6O4 B2879027 (N'1E,N'4E)-N'1,N'4-bis(5-chloro-1-isopentyl-2-oxoindolin-3-ylidene)succinohydrazide CAS No. 684224-54-2

(N'1E,N'4E)-N'1,N'4-bis(5-chloro-1-isopentyl-2-oxoindolin-3-ylidene)succinohydrazide

Cat. No.: B2879027
CAS No.: 684224-54-2
M. Wt: 613.54
InChI Key: YHLVASMTXMDZEP-JEVCVBCSSA-N
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Description

(N'1E,N'4E)-N'1,N'4-bis(5-chloro-1-isopentyl-2-oxoindolin-3-ylidene)succinohydrazide is a bis-Schiff base derived from succinohydrazide, featuring two 5-chloro-1-isopentyl-2-oxoindolin-3-ylidene moieties in an E-configuration. This compound belongs to the class of diacylhydrazone Schiff bases, which are known for their ability to coordinate metal ions and exhibit applications in materials science and sensing . Its structural uniqueness arises from the chloro and isopentyl substituents on the indolinone rings, which influence its electronic properties, solubility, and steric interactions.

Properties

IUPAC Name

N,N'-bis[[5-chloro-2-hydroxy-1-(3-methylbutyl)indol-3-yl]imino]butanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H34Cl2N6O4/c1-17(2)11-13-37-23-7-5-19(31)15-21(23)27(29(37)41)35-33-25(39)9-10-26(40)34-36-28-22-16-20(32)6-8-24(22)38(30(28)42)14-12-18(3)4/h5-8,15-18,41-42H,9-14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSONEXGDQAJNGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C2=C(C=C(C=C2)Cl)C(=C1O)N=NC(=O)CCC(=O)N=NC3=C(N(C4=C3C=C(C=C4)Cl)CCC(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H34Cl2N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

613.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Research Findings and Implications

  • Structural Uniqueness: The combination of chloro, isopentyl, and indolinone groups distinguishes the target compound from simpler benzylidene or flavin-based analogs.
  • Potential Applications: Based on , the target compound may serve as a ligand for transition-metal complexes or a sensor for heavy metals. Its lipophilicity could also make it suitable for hydrophobic environments in drug delivery or catalysis.
  • Future Directions : Comparative studies on metal-binding efficiency, crystallography (using tools like SHELXL ), and fluorescence properties are warranted to fully characterize its utility.

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